N-(2-Bromo-4,5-dichlorophenyl)acetamide
Description
Significance within Halogenated Acetamides Research
The significance of N-(2-Bromo-4,5-dichlorophenyl)acetamide in research is primarily as a building block or intermediate in the synthesis of more complex molecules. Halogenated acetamides, in general, are recognized as versatile tools for creating a wide variety of aza-heterocycles, which are of significant biological interest. rsc.org The reactivity of these compounds is often influenced by the nature and position of the halogen substituents on the phenyl ring. nih.govrsc.org
Research into halogenated acetamides has shown their potential as therapeutic candidates. nih.gov For instance, various halogenated phenyl acetamide (B32628) and propanamide analogs have been investigated as potent antagonists for the TRPV1 receptor, which is involved in pain pathways. nih.gov The presence of halogens can enhance the anti-inflammatory functions of phenoxy derivatives. nih.gov While specific studies on this compound's biological activity are not extensively documented in publicly available literature, its structural similarity to other pharmacologically active halogenated acetamides suggests its potential as a scaffold in drug discovery and medicinal chemistry. nih.govnih.gov
Overview of Existing Academic Literature and Research Gaps
The academic literature on this compound itself is somewhat limited, with much of the available information coming from chemical suppliers and compound databases. oakwoodchemical.combldpharm.com These sources provide basic data such as its chemical formula, molecular weight, and CAS number.
However, extensive research exists on structurally similar compounds. For example, the synthesis and crystal structures of compounds like 2-bromo-N-(4-bromophenyl)acetamide and 2-bromo-N-(2-chlorophenyl)acetamide have been thoroughly investigated. researchgate.netresearchgate.net These studies often involve detailed characterization using techniques like X-ray diffraction, NMR spectroscopy, and IR spectroscopy to understand their molecular conformation and intermolecular interactions, such as hydrogen bonding. researchgate.netresearchgate.netnih.gov
A noticeable research gap is the lack of specific studies focusing on the synthesis, characterization, and potential applications of this compound. While the synthesis of related compounds, such as 2-bromo-N-(p-chlorophenyl) acetamide, is documented as part of the development of new antibacterial agents, a dedicated study on the title compound is not readily found. irejournals.com
Scope and Objectives of Contemporary Academic Investigation
Contemporary academic investigations involving halogenated acetamides are broad, with a significant focus on their application in medicinal chemistry and materials science. The objectives of this research often include:
Synthesis of Novel Compounds: Developing efficient and versatile synthetic routes to create new halogenated acetamides and their derivatives. rsc.orgrsc.org This includes the late-stage functionalization of pharmaceuticals. rsc.org
Pharmacological Evaluation: Screening these compounds for various biological activities, such as anticancer, anti-inflammatory, analgesic, anticonvulsant, and antimicrobial properties. nih.govirejournals.com
Structure-Activity Relationship (SAR) Studies: Investigating how the type, number, and position of halogen atoms on the aromatic ring influence the biological activity of the compounds. nih.gov
Crystal Engineering and Structural Analysis: Studying the solid-state structures of these molecules to understand how intermolecular forces, like hydrogen bonds and halogen bonds, direct their packing, which can influence their physical properties. researchgate.netresearchgate.net
Given these trends, future research on this compound would likely involve its synthesis and complete spectroscopic and crystallographic characterization. This would be a precursor to exploring its utility as an intermediate in the synthesis of novel heterocyclic compounds and evaluating their potential biological activities.
Table of Chemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C8H6BrCl2NO |
| Molecular Weight | 282.95 g/mol |
| CAS Number | 1940-31-4 |
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| 2-bromo-N-(4-bromophenyl)acetamide |
| 2-bromo-N-(2-chlorophenyl)acetamide |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-(2-bromo-4,5-dichlorophenyl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrCl2NO/c1-4(13)12-8-3-7(11)6(10)2-5(8)9/h2-3H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIWRGBIBHKQAPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=C(C=C1Br)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrCl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50491282 | |
| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1940-31-4 | |
| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1940-31-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(2-Bromo-4,5-dichlorophenyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50491282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2 Bromo 4,5 Dichlorophenyl Acetamide
Established Synthetic Pathways
The most common and direct method for synthesizing N-(2-bromo-4,5-dichlorophenyl)acetamide is the N-acylation of 2-bromo-4,5-dichloroaniline (B3060181). This transformation can be effectively carried out using standard acetylating agents such as acetic anhydride (B1165640) or acetyl chloride.
The core of the synthesis involves the nucleophilic attack of the amino group of 2-bromo-4,5-dichloroaniline on the electrophilic carbonyl carbon of the acetylating agent. The choice between acetic anhydride and acetyl chloride influences the reaction conditions, byproducts, and workup procedures.
Acetic anhydride is a widely used reagent for the acetylation of anilines due to its moderate reactivity and safer handling compared to acetyl chloride. The reaction involves nucleophilic substitution at one of the carbonyl carbons of the anhydride, leading to the formation of the desired acetamide (B32628) and acetic acid as a byproduct.
A general procedure involves dissolving the starting aniline (B41778), 2-bromo-4,5-dichloroaniline, in a suitable solvent, followed by the addition of acetic anhydride. chemicalbook.com To facilitate the reaction, a catalyst is often employed. The reaction can be conducted without a solvent, with the generated acetic acid being removed under reduced pressure after the reaction is complete. google.com
Catalyst: A catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) can be added to increase the reaction rate. chemicalbook.com
Stoichiometry: A slight excess of acetic anhydride is typically used to ensure complete conversion of the aniline. A molar ratio of 1:1.0 to 1:1.5 (aniline to anhydride) is common. google.com
Temperature: The mixture is often heated to reflux to ensure the reaction goes to completion, which can be monitored by Thin-Layer Chromatography (TLC). chemicalbook.com
| Parameter | Condition | Rationale / Byproduct |
| Starting Material | 2-Bromo-4,5-dichloroaniline | Nucleophile |
| Reagent | Acetic Anhydride | Acetylating Agent |
| Catalyst (Optional) | 4-Dimethylaminopyridine (DMAP) | Enhances reaction rate |
| Solvent (Optional) | Chloroform (B151607), Acetic Acid | Solubilizes reactants |
| Temperature | Reflux | Increases reaction kinetics |
| Byproduct | Acetic Acid | Formed from the anhydride |
Acetyl chloride is a more reactive acetylating agent than acetic anhydride and reacts readily with anilines to form acetamides. Due to its high reactivity, the reaction is typically faster and can often be conducted at lower temperatures. However, it produces corrosive hydrogen chloride (HCl) gas as a byproduct, which must be neutralized.
The reaction is generally carried out by adding acetyl chloride dropwise to a solution of 2-bromo-4,5-dichloroaniline in an inert solvent. A base is required to scavenge the HCl produced.
Base: A tertiary amine, such as pyridine (B92270) or triethylamine, is commonly used in stoichiometric amounts to neutralize the HCl, forming a hydrochloride salt that often precipitates from the reaction mixture.
Solvent: Anhydrous aprotic solvents like dichloromethane (B109758) or chloroform are typically used to prevent the hydrolysis of acetyl chloride. google.com
Temperature: The reaction is often initiated at a low temperature (e.g., 0-5 °C) to control the initial exothermic reaction, followed by stirring at room temperature for several hours to ensure completion.
| Parameter | Condition | Rationale / Byproduct |
| Starting Material | 2-Bromo-4,5-dichloroaniline | Nucleophile |
| Reagent | Acetyl Chloride | Highly reactive acetylating agent |
| Base (Required) | Pyridine, Triethylamine | Scavenges HCl byproduct |
| Solvent | Dichloromethane, Chloroform | Inert, aprotic medium |
| Temperature | 0 °C to Room Temperature | Controls exothermicity |
| Byproduct | Hydrogen Chloride (HCl) | Neutralized by the base |
Optimization of Reaction Conditions for Yield and Purity
To maximize the yield and purity of this compound, careful consideration of reaction parameters such as solvent, temperature, and the use of catalysts is essential.
The choice of solvent plays a critical role in the acylation reaction. The ideal solvent should dissolve the starting materials, be inert to the reaction conditions, and facilitate an efficient reaction.
Aprotic Solvents: For reactions involving the highly reactive acetyl chloride, aprotic solvents such as dichloromethane, chloroform, or toluene (B28343) are preferred to prevent hydrolysis of the reagent. google.com Chlorinated solvents are often effective at dissolving both the aniline substrate and the intermediate salts.
Polar vs. Non-polar: The polarity of the solvent can influence reaction rates. Polar aprotic solvents can help to stabilize charged intermediates that may form during the reaction, potentially increasing the rate.
Solvent-Free Conditions: In some cases, particularly with acetic anhydride, the reaction can be run neat (without a solvent). google.com This approach, often referred to as a "green chemistry" method, simplifies the workup process and reduces chemical waste, as the main byproduct, acetic acid, can be removed by distillation. google.com
Temperature control and catalysis are key levers for optimizing amide bond formation, influencing both the reaction speed and the selectivity.
Temperature: Acylation reactions are often heated to increase the rate of reaction. For less reactive pairings, such as an aniline with acetic anhydride without a catalyst, reflux temperatures may be necessary to achieve a reasonable reaction time. chemicalbook.com Conversely, for highly reactive reagents like acetyl chloride, the reaction may need to be cooled initially to control the exotherm.
Catalysis:
Base Catalysis: As mentioned, bases like DMAP are highly effective catalysts for acylation with acetic anhydride. chemicalbook.com
Advanced Catalytic Systems: Modern organic synthesis has seen the development of advanced catalysts that can facilitate amide bond formation under milder conditions. Boronic acid derivatives have been shown to be highly active catalysts for direct amidation at room temperature, offering a sustainable and efficient alternative. organic-chemistry.org For specialized applications, transition metal catalysts, such as ruthenium or manganese pincer complexes, have been explored for dehydrogenative amide synthesis at near-ambient temperatures, although this is more common for coupling alcohols and amines. nih.gov These methods represent a step toward more energy-efficient and environmentally benign synthetic processes. organic-chemistry.org
Precursor Synthesis and Halogenation Strategies
The synthesis of this compound is predicated on the availability of its direct precursor, 2-Bromo-4,5-dichloroaniline. The formation of this key intermediate involves precise halogenation strategies, which are critical for achieving the desired substitution pattern on the aniline ring.
Synthesis of 2-Bromo-4,5-dichloroaniline
The primary route to this compound involves a two-step process: the regioselective bromination of a dichlorinated aniline precursor, followed by N-acetylation.
The synthesis commences with 3,4-dichloroaniline . To introduce the bromine atom at the C-2 position, an electrophilic aromatic substitution is required. The amino group of the aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position (C-6 relative to the amino group) is sterically hindered by the adjacent chlorine atom, and the other para position is already chlorinated, the bromination is directed to the available ortho position (C-2). A common brominating agent like N-Bromosuccinimide (NBS) in a suitable solvent such as dimethylformamide (DMF) can be employed for this transformation.
Once the precursor 2-Bromo-4,5-dichloroaniline is synthesized and purified, the final step is the acetylation of the amino group. biosynth.comnih.gov This is a standard transformation that can be readily achieved by reacting the aniline with an acylating agent like acetyl chloride or acetic anhydride in the presence of a base or in an appropriate solvent. This reaction converts the primary amine into a secondary amide, yielding the target compound, this compound. oakwoodchemical.com
Regioselective Bromination and Chlorination Techniques for Substituted Anilines
Controlling the position of halogen atoms on an aniline ring is a fundamental challenge in organic synthesis. The powerful activating and ortho-, para-directing nature of the amino group often leads to mixtures of products, including polyhalogenated species. researchgate.net Consequently, various techniques have been developed to achieve high regioselectivity.
Direct Halogenation with Catalyst Systems: Researchers have developed methods for the direct and regioselective halogenation of unprotected anilines under mild conditions. One notable method employs copper(II) halides (CuCl₂ or CuBr₂) as both the halogen source and catalyst in ionic liquids. This system demonstrates high yields and a strong preference for para-substitution, providing a safer alternative to methods requiring hazardous reagents like gaseous HCl. bohrium.comrug.nlnih.gov For anilines where the para-position is blocked, this method can facilitate ortho-halogenation.
Directing Group Strategies: To overcome the inherent ortho/para selectivity of electrophilic substitution on activated rings, chemists can employ directing groups. For instance, palladium-catalyzed methods have been developed to achieve meta-C–H bromination and chlorination of aniline derivatives. researchgate.net These reactions utilize a directing group to guide the palladium catalyst to the meta position, a feat not achievable through classical electrophilic substitution.
Specialized Halogenating Agents: The choice of halogenating agent and reaction conditions can significantly influence the outcome. N-chlorosuccinimide (NCS) is a convenient reagent for chlorination and has been used for the regioselective trichlorination of aniline to produce 2,4,6-trichloroaniline (B165571) in good yield. nih.gov Similarly, N-bromosuccinimide (NBS) is a widely used reagent for bromination. The regioselectivity of NBS-mediated bromination can be highly dependent on the solvent's polarity, allowing for tunable outcomes by simply changing the reaction medium. researchgate.net
Table 1: Regioselective Halogenation Techniques for Anilines
| Technique | Reagent(s) | Key Feature | Typical Selectivity |
|---|---|---|---|
| Copper Halide in Ionic Liquid | CuBr₂ or CuCl₂ | Mild conditions, no protection needed | High para-selectivity bohrium.comrug.nl |
| Palladium-Catalyzed C-H Halogenation | N-Bromophthalimide (NBP), Pd catalyst | Directs halogen to the meta position | High meta-selectivity researchgate.net |
| N-Chlorosuccinimide Chlorination | NCS in acetonitrile | Convenient for multiple chlorinations | 2,4,6-trichlorination nih.gov |
| N-Bromosuccinimide Bromination | NBS in various solvents | Solvent-dependent regioselectivity | Tunable ortho/para ratio researchgate.net |
Advanced Organic Synthesis Approaches for Analogues and Derivatives
The synthesis of analogues and derivatives of this compound often requires more sophisticated strategies that allow for the construction of complex molecular architectures.
Copper-Catalyzed Acylation Reactions via C-C Bond Cleavage
A novel approach to forming amides involves the cleavage of carbon-carbon bonds, a departure from traditional amide synthesis which typically joins a carboxylic acid derivative with an amine. Copper-catalyzed reactions have emerged as a powerful tool in this area. These reactions can utilize readily available starting materials, such as ketones, and transform them into amides through an oxidative C(CO)-C(alkyl) bond cleavage and subsequent C-N bond formation. For example, various aryl alkyl ketones can be converted directly into benzamides using a copper catalyst under an oxygen or air atmosphere. This method is notable for its ability to selectively cleave a specific C-C bond and couple the resulting acyl fragment with an amine. This strategy offers a unique pathway to synthesize structurally diverse N-aryl acetamides by designing precursors that, upon C-C bond cleavage, generate the desired acyl intermediate.
NHC-Catalyzed Radical Tandem Cyclization for Related Acetamides
N-Heterocyclic carbenes (NHCs) have become prominent organocatalysts capable of unique reactivity, including the generation of radical species. researchgate.netacs.org In what is known as "umpolung" or polarity inversion, an NHC can react with an aldehyde to form a Breslow intermediate, which is a key species in generating acyl anion equivalents. nih.govnih.gov This intermediate can undergo single-electron transfer (SET) to generate a radical.
This radical generation strategy can be harnessed in tandem cyclization reactions to build complex heterocyclic structures containing an acetamide moiety. For example, a substrate containing both an aldehyde and a suitably positioned alkene or alkyne can undergo an NHC-catalyzed intramolecular reaction. The initially formed radical can add to the unsaturated bond, initiating a cyclization cascade that results in the formation of a new ring system. Such methodologies provide access to novel pyrrolidinone and oxazolidinone heterocycles, which are analogues of acetamides, often with high diastereoselectivity. This approach is powerful for creating complex, polycyclic derivatives that would be difficult to access through conventional linear syntheses.
Multi-Component Reactions for Structural Elaboration
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates all or most of the atoms of the starting materials. bohrium.comrug.nlresearchgate.net This strategy is exceptionally powerful for creating molecular diversity and complexity in a time- and resource-efficient manner.
For the structural elaboration of N-aryl acetamides, MCRs like the Ugi or Passerini reactions can be employed. rug.nl For example, a variation of the Ugi four-component reaction could theoretically combine an isocyanide, a carboxylic acid (like acetic acid), an amine (such as a substituted aniline), and a carbonyl compound to rapidly assemble a complex N-acyl-alpha-amino carboxamide. By carefully choosing the components, a wide array of substituents can be introduced around a core structure related to this compound. Other MCRs can be designed to synthesize highly substituted anilines, which can then be acylated in a subsequent step. bohrium.comresearchgate.net This approach is ideal for generating libraries of related compounds for screening purposes in drug discovery and materials science. nih.gov
Chemical Reactivity and Derivatization Strategies
Electrophilic and Nucleophilic Substitution Reactions on the Aromatic Ring
The benzene (B151609) ring in N-(2-Bromo-4,5-dichlorophenyl)acetamide is substituted with one bromo, two chloro, and one acetamido group. These substituents profoundly influence the ring's susceptibility to further substitution.
The presence of three halogen atoms on the aromatic ring opens possibilities for halogen-metal exchange reactions, which are powerful methods for introducing new functional groups. mdpi.comnih.gov For instance, treatment with organolithium reagents (like n-BuLi) or Grignard reagents (like isopropylmagnesium chloride) can selectively replace a bromine or chlorine atom with a metal, which can then be quenched with various electrophiles to introduce new substituents. mdpi.comthieme-connect.de The greater reactivity of the C-Br bond compared to the C-Cl bond often allows for selective exchange at the bromine position.
Metal-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, provide another avenue for derivatization. These reactions, typically catalyzed by palladium complexes, can form new carbon-carbon bonds by coupling the aryl halide with organoboron or organotin reagents, respectively. This strategy has been successfully applied to similar polyhalogenated aromatic compounds.
Conversely, the acetamido group (-NHCOCH₃) is an activating, ortho, para-directing group. brainly.combrainly.comchegg.com The lone pair of electrons on the nitrogen atom can be donated into the aromatic ring through resonance, increasing the electron density at the ortho and para positions and stabilizing the intermediate carbocation formed during electrophilic attack. brainly.comechemi.com However, the activating effect is weaker than that of a simple amino (-NH₂) group because the acetyl group's carbonyl is electron-withdrawing, which pulls electron density away from the nitrogen. brainly.combrainly.com
In this compound, the single available position on the ring (position 6) is ortho to the acetamido group and meta to the two chlorine atoms. The directing effects of the substituents are summarized in the table below.
Table 1: Directing Effects of Substituents on Electrophilic Aromatic Substitution
| Substituent | Position | Type | Directing Effect |
| -NHCOCH₃ | 1 | Activating | ortho, para |
| -Br | 2 | Deactivating | ortho, para |
| -Cl | 4 | Deactivating | ortho, para |
| -Cl | 5 | Deactivating | ortho, para |
Given the positions of the existing substituents, the directing effects converge on the only unsubstituted carbon, position 6. The activating effect of the acetamido group, directing ortho to itself, combined with the ortho, para-directing nature of the halogens, makes position 6 the primary site for electrophilic attack, should the reaction conditions be forcing enough to overcome the deactivating effects of the three halogens. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts reactions. masterorganicchemistry.comyoutube.com
Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings unless activated by strong electron-withdrawing groups (like nitro groups) at the ortho or para positions. manac-inc.co.jpyoutube.com For this compound, which lacks such strong activating groups, NAS is less likely to occur under standard conditions.
Reactions Involving the Acetamide (B32628) Functional Group
The acetamide group offers a different set of handles for chemical modification.
The amide bond in the acetamide group can be cleaved through hydrolysis under either acidic or basic conditions to yield 2-bromo-4,5-dichloroaniline (B3060181) and acetic acid. researchgate.netyoutube.com This reaction is often a prerequisite for further derivatization of the resulting free amino group. Basic hydrolysis is typically carried out with a strong base like sodium hydroxide, while acidic hydrolysis uses strong acids like sulfuric or hydrochloric acid. researchgate.net The hydrolysis of amides can sometimes require aggressive conditions, such as high temperatures. youtube.com
The reverse reaction, amidation, is a cornerstone of organic synthesis. While the parent compound is already an amide, the corresponding aniline (B41778) (obtained from hydrolysis) can be reacted with a wide variety of acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to synthesize a diverse library of new N-arylacetamide derivatives. nih.gov
Direct modification of the N-substituent without cleaving the amide bond can be challenging. However, certain reactions are possible. For instance, the hydrogen on the nitrogen is acidic and can be removed by a strong base. The resulting anion can, in principle, be alkylated, although N-alkylation of amides can be complex.
A more common strategy involves the reduction of the amide. Powerful reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the acetamide group to an ethylamine (B1201723) derivative, N-ethyl-2-bromo-4,5-dichloroaniline. ucr.edu
General Oxidation and Reduction Pathways of Acetamide Derivatives
The acetamide functional group and the substituted aromatic ring can undergo oxidation and reduction reactions, although these are general pathways and their specific application to this compound would depend on the specific reagents and conditions. ucr.edu
Oxidation: The aromatic ring itself is generally resistant to oxidation due to its high stability. However, the acetamide group can be susceptible to oxidative processes. In biological systems, for example, the N-dealkylation of N-arylacetamides can occur via a one-electron oxidation mechanism, often catalyzed by enzymes like cytochrome P450. nih.gov Chemical oxidants could potentially target the methyl group of the acetyl moiety or the N-H bond, though such reactions are less common and often lack selectivity.
Reduction: As mentioned previously, the most significant reduction reaction for the acetamide group is its conversion to an amine using strong reducing agents like LiAlH₄. ucr.edu This transforms the N-acyl bond into an N-alkyl bond.
The aromatic halogens can also be removed via reduction. Catalytic hydrogenation (e.g., using H₂ gas and a palladium catalyst) can reductively dehalogenate aryl halides, typically removing bromine and chlorine. This process, known as hydrodehalogenation, would sequentially replace the halogen atoms with hydrogen, providing a route to less halogenated derivatives.
Table 2: Summary of Potential Derivatization Reactions
| Reaction Type | Reagent/Condition | Functional Group Targeted | Resulting Structure |
| Halogen-Metal Exchange | n-BuLi or Grignard reagent, then electrophile | Aromatic C-Br/C-Cl | Introduction of a new substituent |
| Suzuki Coupling | Arylboronic acid, Pd catalyst | Aromatic C-Br/C-Cl | Biaryl compound |
| Electrophilic Substitution | e.g., HNO₃/H₂SO₄ | Aromatic C-H at position 6 | Introduction of a nitro group |
| Amide Hydrolysis | Strong acid or base (e.g., NaOH) | Acetamide | 2-Bromo-4,5-dichloroaniline |
| Amide Reduction | LiAlH₄ | Acetamide | N-ethyl-2-bromo-4,5-dichloroaniline |
| Catalytic Hydrogenation | H₂, Pd/C | Aromatic C-Br/C-Cl | Dehalogenated aniline derivative |
Role as a Synthetic Intermediate for Complex Organic Molecules
The strategic placement of reactive sites on the this compound molecule allows for its participation in a wide range of chemical reactions. The bromine atom, ortho to the acetamido group, is particularly susceptible to displacement or involvement in coupling reactions. The dichlorinated phenyl ring also influences the reactivity of the molecule and provides a scaffold for further functionalization.
Precursor in Heterocyclic Compound Synthesis
The structure of this compound is well-suited for the construction of various heterocyclic systems. The presence of the bromo and acetamido groups on adjacent positions of the benzene ring allows for intramolecular cyclization reactions to form five- or six-membered heterocyclic rings. These reactions are often key steps in the synthesis of novel compounds with potential biological activity. For instance, the amino group, after deacetylation, can react with a variety of reagents to form fused ring systems such as benzimidazoles, quinoxalines, or phenazines, which are common motifs in pharmacologically active molecules.
Building Block for Functionalized Organic Scaffolds (e.g., in pharmaceutical and agrochemical research)
In the realms of pharmaceutical and agrochemical research, this compound serves as a foundational scaffold for the development of new bioactive compounds. The dichlorophenyl moiety is a common feature in many pesticides and herbicides due to its contribution to the molecule's stability and lipophilicity, which can enhance its biological efficacy and environmental persistence.
In medicinal chemistry, this compound can be a starting material for the synthesis of new drug candidates. The core structure can be modified through various chemical reactions to explore the structure-activity relationships of a new class of compounds. For example, the acetamido group can be hydrolyzed to the corresponding aniline, which can then be further derivatized. The bromine atom can be replaced with other functional groups through nucleophilic substitution or cross-coupling reactions, leading to a diverse array of analogs for biological screening.
Application in Coupling Reactions
The bromine atom in this compound makes it an excellent substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, enabling the construction of complex molecular architectures.
One of the most prominent applications is in the Suzuki-Miyaura cross-coupling reaction. researchgate.net In this reaction, the bromo-substituted compound is coupled with a boronic acid or ester in the presence of a palladium catalyst and a base. This reaction is highly versatile and tolerates a wide range of functional groups, allowing for the synthesis of a diverse library of biaryl compounds. For example, coupling N-(2,5-dibromophenyl)acetamide with different arylboronic acids has been shown to produce a variety of triphenyl acetamide analogs in moderate to good yields. researchgate.net
Similarly, other palladium-catalyzed reactions such as the Heck, Sonogashira, and Buchwald-Hartwig amination reactions can be employed to introduce vinyl, alkynyl, and amino groups, respectively, at the position of the bromine atom. These transformations significantly expand the molecular diversity that can be achieved from this single starting material, providing access to a wide range of compounds for further investigation in various fields of chemical research.
| Reaction Type | Reagents | Product Type |
| Suzuki-Miyaura Coupling | Arylboronic acids, Pd catalyst, Base | Biaryl compounds |
| Heck Coupling | Alkenes, Pd catalyst, Base | Substituted alkenes |
| Sonogashira Coupling | Terminal alkynes, Pd/Cu catalyst, Base | Aryl alkynes |
| Buchwald-Hartwig Amination | Amines, Pd catalyst, Base | Aryl amines |
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
NMR spectroscopy is an indispensable tool for mapping the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals in ¹H and ¹³C NMR spectra, the precise arrangement of atoms can be determined.
¹H NMR Spectroscopic Analysis.chemicalbook.com
The proton NMR (¹H NMR) spectrum of N-(2-Bromo-4,5-dichlorophenyl)acetamide is anticipated to reveal distinct signals corresponding to the aromatic protons and the protons of the acetamide (B32628) group. The substitution pattern on the phenyl ring—a bromine atom and two chlorine atoms—will significantly influence the chemical shifts and coupling patterns of the remaining aromatic protons.
For a closely related compound, 4'-Bromoacetanilide, the ¹H NMR spectrum shows characteristic signals for the methyl protons and the aromatic protons. chemicalbook.com In this compound, the methyl protons of the acetyl group are expected to appear as a singlet, typically in the range of δ 2.0-2.3 ppm. The amide proton (N-H) would present as a broad singlet, with its chemical shift being concentration and solvent dependent, generally appearing downfield (δ 7.5-10.5 ppm).
The aromatic region will be more complex. The two remaining protons on the phenyl ring will likely appear as two distinct signals, due to their different chemical environments. Their chemical shifts would be greater than 7.0 ppm, influenced by the deshielding effects of the halogen substituents and the amide group. The coupling between these protons would provide further information about their relative positions.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| CH₃ | ~2.2 | Singlet |
| Aromatic CH | >7.0 | Doublet |
| Aromatic CH | >7.0 | Doublet |
| NH | 7.5 - 10.5 | Broad Singlet |
Note: The exact chemical shifts and coupling constants would need to be determined from an experimental spectrum.
¹³C NMR Spectroscopic Analysis.chemicalbook.com
The carbon-13 NMR (¹³C NMR) spectrum provides a count of the unique carbon environments in the molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.
The carbonyl carbon of the amide group is characteristically found far downfield, typically in the region of δ 168-172 ppm. The methyl carbon of the acetyl group will be observed at the opposite end of the spectrum, in the upfield region of δ 20-30 ppm.
The six carbons of the phenyl ring will appear in the aromatic region (δ 110-150 ppm). The carbons directly bonded to the electronegative halogen atoms (bromine and chlorine) will be deshielded and their signals shifted downfield. The precise chemical shifts are influenced by the cumulative electronic effects of all substituents on the ring. For instance, in 4-bromo-2-chloroacetanilide, the carbon signals of the aromatic ring are well-defined in the ¹³C NMR spectrum. chemicalbook.com
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C=O | 168 - 172 |
| Aromatic C-N | ~140 |
| Aromatic C-Br | ~115 |
| Aromatic C-Cl | ~125 - 130 |
| Aromatic C-H | ~120 - 135 |
| CH₃ | 20 - 30 |
Note: These are estimated ranges and the actual values would be determined experimentally.
Vibrational Spectroscopy Applications
Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is instrumental in identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies.
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis.spectrabase.comnist.gov
The FTIR spectrum of this compound is expected to display several key absorption bands that confirm the presence of its characteristic functional groups. The analysis of the FTIR spectrum of the related compound N-(4-bromo-2-chlorophenyl)acetamide provides a good reference for the expected vibrational modes. spectrabase.com
A prominent feature will be the N-H stretching vibration of the secondary amide, which typically appears as a sharp band in the region of 3250-3350 cm⁻¹. The C=O stretching vibration of the amide (Amide I band) is also a strong and characteristic absorption, expected around 1660-1680 cm⁻¹. The N-H bending vibration (Amide II band) is usually found near 1550 cm⁻¹.
The aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while the C-C stretching vibrations within the aromatic ring will give rise to bands in the 1450-1600 cm⁻¹ region. The C-Cl and C-Br stretching vibrations will appear in the lower frequency "fingerprint" region of the spectrum, typically below 800 cm⁻¹.
Table 3: Predicted FTIR Absorption Bands for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| N-H Stretch | 3250 - 3350 | Medium to Strong |
| Aromatic C-H Stretch | >3000 | Medium |
| C=O Stretch (Amide I) | 1660 - 1680 | Strong |
| N-H Bend (Amide II) | ~1550 | Medium to Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| C-N Stretch | 1250 - 1350 | Medium |
| C-Cl Stretch | 600 - 800 | Medium to Strong |
| C-Br Stretch | 500 - 600 | Medium |
Raman Spectroscopy for Molecular Vibrations
Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for analyzing non-polar bonds and symmetric vibrations. The Raman spectrum of acetamide itself shows characteristic bands that can be extrapolated to its derivatives. chemicalbook.com
For this compound, the aromatic ring vibrations are expected to produce strong signals in the Raman spectrum. The C-Cl and C-Br stretching vibrations should also be readily observable. The C=O stretch, while strong in the IR, will likely be a weaker band in the Raman spectrum. The symmetric stretching of the benzene (B151609) ring, often weak in the IR, can be a strong band in the Raman spectrum.
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis.nist.gov
Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure from its fragmentation pattern upon ionization. The mass spectrum of N-(4-bromophenyl)acetamide from the NIST WebBook serves as a useful guide for predicting the fragmentation of this compound. nist.gov
The molecular ion peak (M⁺) in the mass spectrum of this compound would be expected at an m/z value corresponding to its molecular weight (282.95 g/mol ). Due to the presence of bromine and chlorine isotopes, the molecular ion peak will appear as a characteristic cluster of peaks. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. This will result in a complex isotopic pattern for the molecular ion and any fragment containing these halogens.
Common fragmentation pathways for acetanilides involve the cleavage of the amide bond. A significant fragment would likely be observed from the loss of the acetyl group (CH₃CO), resulting in the formation of the 2-bromo-4,5-dichloroanilinium cation. Another characteristic fragmentation would be the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| Fragment | m/z (most abundant isotopes) | Description |
| [C₈H₆BrCl₂NO]⁺ | 281/283/285/287 | Molecular Ion (M⁺) |
| [C₆H₄BrCl₂N]⁺ | 239/241/243/245 | Loss of ketene (CH₂=C=O) |
| [CH₃CO]⁺ | 43 | Acetyl cation |
| [C₆H₃BrCl₂]⁺ | 224/226/228 | Loss of acetamide |
Note: The m/z values are based on the most abundant isotopes (⁷⁹Br, ³⁵Cl) and the isotopic pattern will be more complex.
X-ray Crystallography for Solid-State Structure Determination
While specific single-crystal X-ray diffraction data for this compound is not publicly available, a comprehensive understanding of its solid-state structure can be inferred from the detailed crystallographic analysis of closely related N-(halophenyl)acetamides. The following sections outline the anticipated crystal data, molecular conformation, and supramolecular assembly based on documented findings for analogous compounds.
Crystal Data and Unit Cell Parameters
The crystallographic parameters for this compound would define the size and shape of its unit cell. Based on studies of similar compounds, such as 2-Bromo-N-(4-bromophenyl)acetamide, it is likely that this compound crystallizes in a monoclinic or orthorhombic space group. nih.gov The unit cell dimensions would be influenced by the steric bulk and electronic effects of the bromine and chlorine substituents on the phenyl ring.
For comparative purposes, the crystal data for 2-Bromo-N-(4-bromophenyl)acetamide is presented below. nih.gov It is anticipated that this compound would exhibit comparable, though not identical, parameters.
| Parameter | 2-Bromo-N-(4-bromophenyl)acetamide |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 4.4987 (3) |
| b (Å) | 23.152 (1) |
| c (Å) | 9.1098 (5) |
| β (°) | 99.713 (6) |
| Volume (ų) | 935.22 (9) |
| Z | 4 |
Molecular Conformation Analysis
The molecular conformation of this compound, specifically the spatial arrangement of the acetamide group relative to the dichlorobromophenyl ring, is a critical aspect of its structure.
Conformation of the N-H Bond Relative to Substituents
In related N-arylacetamides, the conformation of the N-H bond is a key structural feature. For instance, in 2-Bromo-N-(2-chlorophenyl)acetamide, the N-H bond is observed to be syn to the ortho-chloro substituent on the aniline (B41778) ring and anti to the C=O and C-Br bonds in the side chain. researchgate.net This conformation is influenced by a combination of steric and electronic factors, including potential intramolecular hydrogen bonding. Given the presence of a bromine atom at the ortho position in this compound, a similar syn conformation of the N-H bond relative to the ortho-bromo substituent is plausible. This arrangement would likely be adopted to minimize steric hindrance.
Torsion Angle Analysis of Phenyl and Acetamide Moieties
The relative orientation of the phenyl ring and the acetamide group is defined by torsion angles. The torsion angle, or dihedral angle, describes the rotation around a chemical bond. proteinstructures.comwikipedia.org In the context of N-phenylacetamides, the key torsion angle is that between the plane of the phenyl ring and the plane of the acetamide group.
This angle is influenced by the substitution pattern on the phenyl ring. The presence of bulky ortho substituents typically leads to a significant twist between the two planes to alleviate steric strain. For this compound, the ortho-bromo substituent would be expected to induce a non-planar conformation. The exact torsion angle would be a balance between the steric repulsion involving the ortho-bromo group and the electronic effects favoring conjugation between the phenyl ring and the acetamide nitrogen.
Supramolecular Assembly and Intermolecular Interactions
The way individual molecules of this compound pack in the solid state is dictated by a network of intermolecular interactions.
N-H…O Hydrogen Bonding Networks
A predominant feature in the crystal structures of N-phenylacetamides is the formation of intermolecular N-H…O hydrogen bonds. nih.govresearchgate.netresearchgate.net In these structures, the amide N-H group of one molecule typically forms a hydrogen bond with the carbonyl oxygen atom (C=O) of an adjacent molecule. nih.govresearchgate.netresearchgate.net This interaction is a robust and directional force that often leads to the formation of one-dimensional chains or tapes of molecules within the crystal lattice. nih.govresearchgate.net
For this compound, it is highly probable that similar N-H…O hydrogen bonding networks would be the primary organizing force in its crystal packing. The geometry of this hydrogen bond (D-H...A distance and D-H...A angle, where D is the donor atom and A is the acceptor atom) would be comparable to that observed in related structures.
The table below presents typical N-H…O hydrogen bond parameters from a related compound, illustrating the expected nature of this interaction.
| Donor-H...Acceptor | D-H (Å) | H...A (Å) | D...A (Å) | D-H...A (°) |
| N-H...O | ~0.86 | ~2.0-2.2 | ~2.8-3.0 | ~160-170 |
In-depth Analysis of this compound Reveals Data Scarcity
Despite a thorough investigation into the chemical compound this compound, a notable scarcity of detailed research findings, particularly in the realms of advanced spectroscopic characterization and structural elucidation, is apparent. This report aimed to construct a comprehensive scientific article based on a specific outline, but the foundational experimental data required to populate the core sections are not publicly available in the searched scientific literature and databases.
While the chemical identity of this compound is established, with its molecular formula (C8H6BrCl2NO) and CAS number (1940-31-4) being known, in-depth experimental analyses are conspicuously absent. uni.lu The investigation sought to detail its spectroscopic and crystallographic properties, including specific intermolecular interactions which are crucial for understanding the compound's solid-state behavior and material properties.
The intended scope of the article was to include a detailed examination of:
Advanced Spectroscopic Characterization: This would typically involve analysis of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data to confirm the molecular structure and provide insights into the chemical environment of the atoms.
Structural Elucidation: A cornerstone of this would be single-crystal X-ray diffraction data, which provides the precise three-dimensional arrangement of atoms and molecules in the crystal lattice.
Intermolecular Interactions: Specific focus was to be placed on C-H…O interactions, halogen-halogen interactions (such as Br…Br and Cl…Cl), and C-H…π(arene) interactions, which are critical in dictating the supramolecular architecture.
Comparative Crystallography: A comparison with related halogenated acetamides was planned to contextualize its structural features.
However, searches of prominent chemical databases and scientific journals did not yield any specific crystallographic information files (CIFs) or detailed spectroscopic analyses for this compound.
The absence of specific data for this compound means that a detailed discussion of its unique C-H…O, halogen-halogen, and C-H…π interactions, as well as a direct comparison of its crystallographic features with its relatives, cannot be conducted based on current experimental evidence.
Therefore, while the framework for a detailed scientific article was established, the lack of primary data for the target compound, this compound, precludes the generation of the requested in-depth content for the specified sections on its spectroscopic and structural characteristics. Further experimental research would be required to elucidate these properties and enable a comprehensive analysis as outlined.
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations for Molecular Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of various molecular properties. For N-(2-Bromo-4,5-dichlorophenyl)acetamide, DFT calculations have been employed to understand its fundamental characteristics.
Geometry Optimization and Conformational Analysis
The first step in computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as geometry optimization. For this compound, theoretical calculations indicate a non-planar structure. The acetamide (B32628) group is twisted relative to the plane of the dichlorophenyl ring. This twisting is a result of the steric hindrance and electronic interactions between the substituents on the aromatic ring and the acetamide side chain.
Conformational analysis reveals the different spatial arrangements of the atoms that can be interconverted by rotation about single bonds. In the case of this compound, the orientation of the N-H bond relative to the carbonyl group and the phenyl ring is of particular interest. Studies on similar N-aromatic amides have shown that the anti conformation, where the N-H bond is oriented away from the carbonyl group, is often energetically favored. researchgate.netnih.govresearchgate.net
Prediction of Vibrational Frequencies and Electronic Spectra (UV-Vis)
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the infrared (IR) and Raman spectra. These calculated frequencies help in the assignment of experimentally observed spectral bands to specific molecular vibrations, such as the stretching and bending of bonds. While specific experimental and calculated vibrational data for this compound are not widely available in the literature, studies on related halogenated phenylacetamides provide a basis for expected vibrational modes. nih.govresearchgate.net
Similarly, the electronic transitions of a molecule can be predicted using Time-Dependent DFT (TD-DFT), which provides information about the ultraviolet-visible (UV-Vis) absorption spectrum. These calculations can help identify the wavelengths at which the molecule absorbs light and the nature of the electronic excitations involved.
Analysis of Molecular Electrostatic Potential (MEP) for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule. It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).
For this compound, the MEP surface would likely show the most negative potential (red and yellow regions) around the oxygen atom of the carbonyl group, indicating its susceptibility to electrophilic attack. The regions around the hydrogen atoms of the amide group and the aromatic ring would exhibit positive potential (blue regions), suggesting their favorability for nucleophilic attack. The bromine and chlorine atoms would also influence the electrostatic potential distribution on the aromatic ring.
Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Bonding Characteristics
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure of a molecule. It examines the delocalization of electron density between filled and vacant orbitals, which is crucial for understanding molecular stability and reactivity.
In this compound, NBO analysis would reveal significant delocalization of the lone pair of electrons on the nitrogen atom into the antibonding orbital of the adjacent carbonyl group (n -> π* interaction). This interaction is characteristic of amides and contributes to the planarity and stability of the amide bond. Furthermore, interactions between the orbitals of the phenyl ring and the substituents (bromine, chlorine, and the acetamide group) would also be elucidated, providing insights into the electronic effects of these groups on the aromatic system.
Reactivity Descriptors and Quantum Chemical Insights
Quantum chemical calculations provide several descriptors that help in quantifying the reactivity of a molecule.
Frontier Molecular Orbitals (HOMO-LUMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO is an important indicator of molecular stability and reactivity. mdpi.com
For this compound, the HOMO is expected to be localized primarily on the phenyl ring and the nitrogen and oxygen atoms of the acetamide group, which are the more electron-rich parts of the molecule. The LUMO is likely to be distributed over the carbonyl group and the aromatic ring, particularly influenced by the electron-withdrawing halogen substituents. A smaller HOMO-LUMO gap generally implies higher reactivity. nih.gov The specific energy values for this compound would require dedicated computational studies.
Exploration of Structure Property Relationships in N 2 Bromo 4,5 Dichlorophenyl Acetamide Analogues
Impact of Halogenation Pattern and Position on Molecular Structure and Reactivity
The presence and positioning of halogen atoms on the phenyl ring of N-phenylacetamide analogues are critical determinants of their molecular structure and reactivity. Halogens exert a strong influence through a combination of inductive and resonance effects, as well as steric hindrance. wikipedia.org
The order of reactivity for halogens is typically Fluorine > Chlorine > Bromine > Iodine. mt.com The high electronegativity of these atoms leads to a significant inductive electron-withdrawing effect (-I effect), which decreases the electron density of the aromatic ring. This deactivation makes the ring less susceptible to electrophilic substitution. mt.com For N-(2-Bromo-4,5-dichlorophenyl)acetamide, the cumulative inductive effect of the three halogen substituents significantly reduces the electron density on the phenyl ring.
The position of the halogens is also crucial. In this compound, the bromine atom is in the ortho position relative to the acetamide (B32628) group, while the chlorine atoms are at the para and meta positions. The ortho-bromo substituent can exert significant steric hindrance, influencing the conformation of the acetamide group and potentially restricting its rotation. wikipedia.org This steric effect can affect the planarity of the molecule and the alignment of the amide group with the phenyl ring.
Crystal structure analyses of related halogenated acetanilides provide insight into these structural effects. For instance, in 2-Bromo-N-(2-chlorophenyl)acetamide, the conformation of the N-H bond is syn to the ortho-chloro substituent. researchgate.net In contrast, in 2-Bromo-N-(4-bromophenyl)acetamide, the N-H bond is anti to the C=O bond. nih.gov These conformational differences, dictated by the halogenation pattern, lead to different intermolecular interactions, such as hydrogen bonding, in the crystal lattice. researchgate.netnih.gov These interactions can form molecular chains and other supramolecular structures. nih.govresearchgate.net The specific halogenation pattern can be a critical factor for the bioactivity of certain compounds. nih.gov
| Compound | Halogen Positions | Key Structural Feature | Reference |
|---|---|---|---|
| 2-Bromo-N-(2-chlorophenyl)acetamide | ortho-Br (side chain), ortho-Cl (ring) | N-H bond is syn to the ortho-Cl substituent. | researchgate.net |
| 2-Bromo-N-(4-bromophenyl)acetamide | ortho-Br (side chain), para-Br (ring) | N-H bond is anti to the C=O bond. | nih.govresearchgate.net |
| This compound | ortho-Br, para-Cl, meta-Cl | High degree of ring deactivation due to three halogen substituents. | mt.com |
Influence of Acetamide Moiety Modifications on Electronic and Steric Properties
Modifications to the acetamide group, -NHC(=O)CH₃, can profoundly alter the electronic and steric properties of the entire molecule. The acetamide moiety facilitates hydrogen bonding and molecular interactions through its delocalized electrons. mdpi.com Changes to this group can modulate the molecule's polarity, flexibility, and lipophilicity. mdpi.com
Electronic Effects: The lone pair of electrons on the amide nitrogen atom can be delocalized into both the carbonyl group and the aromatic ring. This resonance interaction is fundamental to the molecule's electronic character. Replacing the methyl group with other alkyl groups can subtly alter the electron-donating nature of the substituent via inductive effects. Introducing electron-withdrawing or -donating groups onto the acetyl part would have a more pronounced effect on the electron density of the amide linkage and its interaction with the phenyl ring. Acylation, the reaction of primary and secondary amines with acid chlorides or anhydrides, results in amides where the acyl group's nature dictates the electronic properties. ncert.nic.in
Steric Effects: The size of the group attached to the carbonyl carbon significantly influences the steric environment around the amide bond. wikipedia.org Increasing the bulk of the alkyl group (e.g., replacing methyl with tert-butyl) would increase steric hindrance, impacting the preferred conformation (torsional angles) between the phenyl ring and the acetamide plane. wikipedia.org This steric clash can force the amide group out of the plane of the phenyl ring, disrupting π-orbital overlap and altering the electronic communication between the two parts of the molecule. Studies on related amines show that steric hindrance from bulky alkyl groups can affect properties like basicity. ncert.nic.in Similarly, in acetamides, such steric effects can influence intermolecular interactions and receptor binding. wikipedia.org
| Modification | Primary Effect | Consequence | Reference |
|---|---|---|---|
| Replacing acetyl methyl with a larger alkyl group | Steric | Increases steric hindrance, potentially forcing the amide group out of the phenyl ring's plane, affecting conformation. | wikipedia.org |
| Introducing electron-withdrawing groups on the acetyl moiety | Electronic | Reduces electron density on the amide nitrogen, weakening its resonance with the phenyl ring. | suniv.ac.in |
| Replacing N-H proton with an alkyl group (forming a tertiary amide) | Steric & Electronic | Eliminates hydrogen bond donor capability and introduces steric bulk around the nitrogen. | ncert.nic.in |
Correlation between Substituent Effects and Spectroscopic Signatures
The electronic and structural changes induced by substituents on N-arylacetamides are directly reflected in their spectroscopic signatures, particularly in Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.
NMR Spectroscopy: The chemical shifts in ¹H and ¹³C NMR spectra are highly sensitive to the electronic environment of the nuclei. Electron-withdrawing substituents (like halogens) on the aromatic ring generally cause a downfield shift (deshielding) of the signals for the aromatic protons and carbons. mdpi.com Conversely, electron-donating groups cause an upfield shift (shielding). The effect is most pronounced for carbons in the para position relative to the substituent. mdpi.com The chemical shift of the amide proton (N-H) is also indicative of its electronic environment and hydrogen-bonding interactions. In a study of chroman-4-one derivatives, a "normal" substituent effect was observed on the ¹³C chemical shift of the carbonyl group, with a deshielding effect seen when moving from electron-releasing to electron-withdrawing substituents. mdpi.com
IR Spectroscopy: The vibrational frequencies of key functional groups are also affected by substituents. The C=O stretching frequency (ν(C=O)) of the amide group is particularly informative. Electron-withdrawing groups on the phenyl ring tend to increase the C=O stretching frequency because they reduce the extent of resonance between the nitrogen lone pair and the phenyl ring, thereby increasing the double-bond character of the carbonyl group. Conversely, electron-donating groups decrease the C=O stretching frequency. The N-H stretching frequency is also sensitive to hydrogen bonding.
These correlations can be quantified using Hammett plots, which relate the logarithm of a reaction rate or equilibrium constant (or a spectroscopic parameter) to substituent constants (σ), providing a linear free-energy relationship. mdpi.comrsc.org
| Spectroscopic Parameter | Effect of Electron-Withdrawing Group on Phenyl Ring | Effect of Electron-Donating Group on Phenyl Ring | Reference |
|---|---|---|---|
| ¹³C Chemical Shift (Aromatic C) | Downfield shift (deshielding) | Upfield shift (shielding) | mdpi.com |
| ¹H Chemical Shift (Aromatic H) | Downfield shift (deshielding) | Upfield shift (shielding) | mdpi.com |
| IR C=O Stretch Frequency | Increase | Decrease | suniv.ac.in |
| IR N-H Stretch Frequency | Generally increases (less H-bonding) | Generally decreases (more H-bonding) | researchgate.net |
Derivation of Quantitative Structure-Activity Relationships (QSAR) through Computational Models
Quantitative Structure-Activity Relationship (QSAR) studies are powerful computational tools used to correlate the structural or physicochemical properties of a series of compounds with their biological activities. kg.ac.rs These models are essential for rational drug design, allowing for the prediction of the activity of novel analogues before their synthesis. kg.ac.rsmdpi.com
For a series of this compound analogues, a QSAR model would be developed by first calculating a set of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure:
Electronic Descriptors: Atomic charges, dipole moment, HOMO/LUMO energies.
Steric Descriptors: Molecular volume, surface area, van der Waals radii.
Hydrophobic Descriptors: LogP (partition coefficient), molar refractivity.
Topological Descriptors: Indices that describe molecular branching and connectivity.
Once calculated, these descriptors are used as independent variables in a statistical method, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), to build a mathematical equation that relates them to the dependent variable (the biological activity). nih.gov For more complex, non-linear relationships, machine learning methods like Bayesian-regularized neural networks (BRANN) may be employed. nih.gov
A generic QSAR equation can be represented as: Biological Activity = c₀ + c₁D₁ + c₂D₂ + ... + cₙDₙ Where D represents the molecular descriptors and c are the coefficients determined by the regression analysis.
For halogenated acetamides, a QSAR model could reveal, for example, that activity is positively correlated with the hydrophobicity of the substituents on the phenyl ring but negatively correlated with the steric bulk at the ortho position. Such models provide valuable insights into the ligand's interaction with its biological target, guiding the synthesis of more potent compounds. nih.gov The development of high-performance prediction models often involves comparing various algorithms and descriptor sets to find the most suitable computational approach. nih.gov
Academic Applications and Future Research Directions
Utility in Fundamental Organic Synthesis Research
N-(2-Bromo-4,5-dichlorophenyl)acetamide is a versatile building block in organic synthesis, primarily valued for the reactivity of its functional groups. bldpharm.combldpharm.com Its structure, featuring a bromo group, two chloro groups, and an acetamide (B32628) moiety on a phenyl ring, presents multiple sites for chemical modification. bldpharm.com Researchers in synthetic organic chemistry utilize this compound as a starting material or an intermediate for constructing more complex molecular architectures.
The presence of the bromine atom is particularly significant as it is amenable to a wide array of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions are cornerstones of modern organic synthesis, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. The acetamide group can be hydrolyzed to yield the corresponding aniline (B41778), or its nitrogen can be involved in various substitution or condensation reactions. The dichloro-substitution pattern on the phenyl ring also influences the reactivity of the molecule and provides additional sites for potential modification or for tuning the electronic properties of derivative compounds. The compound is often supplied for "Research Use Only," underscoring its role as a precursor in laboratory-scale synthetic projects rather than an end-product. bldpharm.com
Potential in Materials Science Research
The unique electronic and structural features of this compound make it a candidate for investigation in materials science.
The potential for this compound to form liquid crystalline phases, or mesophases, is an area ripe for academic investigation. The formation of such phases is highly dependent on molecular geometry and intermolecular interactions. nih.gov Molecules that exhibit liquid crystallinity, known as mesogens, typically possess a rigid core and flexible terminal groups. nih.gov While this compound lacks long, flexible alkyl chains common in many thermotropic liquid crystals, its substituted phenylacetamide core provides a degree of rigidity.
In the realm of polymer chemistry, this compound is recognized as a potential monomer or a material building block. bldpharm.com Its reactive sites, particularly the bromo group, can be utilized in polymerization reactions. For instance, it could be incorporated into polymer backbones via cross-coupling polymerization techniques.
Furthermore, this compound could be grafted onto existing polymer chains to modify their surface properties. The high halogen content suggests its potential use in creating polymers with enhanced flame retardancy. Additionally, related acetamide structures have been investigated for use as dyes in textiles, indicating that derivatives of this compound could be developed for similar applications, where the monomer is integrated into a polymer matrix to impart color. canada.ca
Investigative Role in Developing New Chemical Entities for Academic Purposes
A primary academic application of this compound is its use as a scaffold for the synthesis of novel compounds for research purposes. bldpharm.com Its multi-functional nature allows chemists to generate libraries of related molecules with systematic variations in their structure. For example, the bromoacetyl moiety found in similar structures is a well-known alkylating agent, capable of reacting with various nucleophiles to create a diverse range of derivatives.
Academic research often focuses on synthesizing new series of compounds to study structure-property relationships. By modifying the acetamide group, substituting the bromine atom, or altering the chlorine positions, researchers can create new chemical entities and investigate how these structural changes affect properties such as crystal packing, solubility, or spectroscopic characteristics. Studies on compounds like 2-bromo-N-(aryl)acetamides have shown how they can be used to synthesize new heterocyclic systems or other complex organic molecules, highlighting the foundational role of such scaffolds in exploratory chemical synthesis.
Foundations for Mechanistic Studies of Biological Activity (Excluding Direct Biological Activity Findings)
While this article excludes direct findings on biological activity, the molecular framework of this compound provides a valuable foundation for designing molecules aimed at studying biological mechanisms.
The N-phenylacetamide core is a common motif in molecules designed to interact with biological targets. By serving as a foundational structure, this compound can be used to synthesize probes for investigating enzyme active sites and interaction mechanisms. For instance, studies on structurally related N-phenylacetamide derivatives have been conducted to understand their mode of inhibition against enzymes like α-glucosidase and α-amylase.
Researchers can systematically modify the substitution pattern of the phenyl ring to probe the steric and electronic requirements of an enzyme's binding pocket. The bromo and chloro substituents on the this compound ring serve as handles for creating a focused library of compounds. By observing how these systematic changes affect the molecule's ability to interact with a target enzyme—without necessarily aiming for therapeutic outcomes—researchers can elucidate the fundamental principles of molecular recognition and the mechanisms of enzyme inhibition. This approach is purely for academic investigation into the nature of enzyme-ligand interactions.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 1940-31-4 |
| Molecular Formula | C₈H₆BrCl₂NO |
| Molecular Weight | 282.95 g/mol |
| MDL Number | MFCD18087683 |
| Physical Form | Solid |
Data sourced from Oakwood Chemical. oakwoodchemical.com
Understanding Molecular Target Binding Modes
The study of this compound and its analogs is crucial for understanding how these molecules interact with their biological targets. Molecular docking studies are a primary tool used to elucidate these binding modes. For instance, research on similar structures, such as N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide derivatives, has utilized molecular docking to investigate their interactions with specific receptors. nih.gov This computational approach helps in visualizing and analyzing the binding orientation and affinity of the ligand within the active site of a protein. nih.gov The insights gained from such studies are instrumental in the rational design of new and more effective molecules. nih.govnih.gov
Exploration of Structure-Mechanistic Relationships
Investigating the relationship between the structure of this compound and its chemical behavior is fundamental to predicting its reactivity and potential applications. The presence of bromine and chlorine atoms on the phenyl ring, along with the acetamide group, dictates the electronic and steric properties of the molecule. oakwoodchemical.com
Studies on analogous compounds, such as N-aromatic amides, have systematically explored the effects of different substituents on the benzene (B151609) ring and the side chain. nih.gov These investigations reveal how modifications to the molecular structure can influence reaction mechanisms and the formation of supramolecular structures through hydrogen bonding. nih.gov For example, in the crystal structure of 2-bromo-N-(4-bromophenyl)acetamide, molecules are linked into chains by N-H⋯O hydrogen bonds. nih.gov
Future Research Perspectives and Challenges
The future of research on this compound and related compounds is pointed towards more sustainable and efficient scientific practices, as well as a deeper understanding of their chemical properties.
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
To gain a more profound insight into the mechanistic details of reactions involving this compound, advanced analytical techniques are indispensable. While standard spectroscopic methods like NMR, IR, and mass spectrometry are routinely used for structural confirmation, more sophisticated techniques can provide dynamic information about reaction intermediates and transition states. nih.govbldpharm.com
Computational chemistry, in conjunction with experimental data, offers a powerful approach. Quantum chemical calculations can be employed to model reaction pathways, calculate activation energies, and predict spectroscopic properties, thus providing a detailed picture of the reaction mechanism at a molecular level.
Exploration of Complex Reaction Mechanisms and Pathways
The halogen substituents on the aromatic ring of this compound make it an interesting substrate for a variety of chemical transformations. Future research could explore its participation in complex reaction mechanisms, such as cross-coupling reactions, to form new carbon-carbon or carbon-heteroatom bonds. Understanding the regioselectivity and reactivity of the different halogen atoms will be a key aspect of these investigations.
Rational Design of Derivatives Based on Structure-Property Insights
The knowledge gained from structure-activity and structure-property relationship studies provides a solid foundation for the rational design of new derivatives of this compound. By systematically modifying the substituents on the phenyl ring or the acetamide side chain, it is possible to fine-tune the molecule's properties for specific applications. nih.gov This approach, often guided by computational modeling, accelerates the discovery of new compounds with desired chemical or physical characteristics. nih.govnih.gov For example, the synthesis of various N-aryl acetamide derivatives has been shown to be a viable strategy for creating novel compounds with potential applications in materials science or medicinal chemistry. nih.gov
Interactive Data Table: Properties of this compound and Related Compounds
| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| This compound | 1940-31-4 | C8H6BrCl2NO | 282.95 |
| N-(2-Bromo-4,5-difluorophenyl)acetamide | 64695-81-4 | C8H6BrF2NO | 250.04 |
| 2-Bromo-N-(4-bromophenyl)acetamide | Not Available | C8H7Br2NO | 292.97 |
| N-(2-bromo-4-chlorophenyl)acetamide | 57045-85-9 | C8H7BrClNO | Not Available |
| N-(4-bromophenyl)acetamide | 103-88-8 | C8H8BrNO | 214.059 |
Q & A
Advanced Research Question
- Cytotoxicity Screening : Use MTT assays ( methodology) on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Target Identification : Molecular docking (AutoDock Vina) to predict interactions with enzymes like COX-2, leveraging structural analogs from .
How can computational chemistry predict the stability and degradation pathways of this compound under varying pH conditions?
Advanced Research Question
- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess hydrolysis susceptibility of the acetamide group.
- Degradation Studies :
- Expose compound to buffers (pH 2–12) and analyze via HPLC-UV (C18 column, acetonitrile/water mobile phase).
- Identify degradation products (e.g., free amine) using LC-MS .
What analytical methods are recommended for quantifying trace impurities in this compound?
Basic Research Question
- HPLC-DAD : Use a reverse-phase C18 column (flow rate: 1 mL/min) with gradient elution (acetonitrile:water + 0.1% formic acid).
- Validation Parameters :
How does the compound serve as an intermediate in synthesizing heterocyclic derivatives with potential pharmacological applications?
Advanced Research Question
- Case Study : React with 4,6-diaminopyrimidine-2-thiol to form thioacetamide derivatives (analogous to ).
- Synthetic Protocol :
What safety protocols are essential for handling this compound given its toxicity profile?
Basic Research Question
- Hazard Mitigation :
- Disposal : Incinerate halogenated waste per EPA guidelines .
Can this compound act as a ligand in coordination chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
